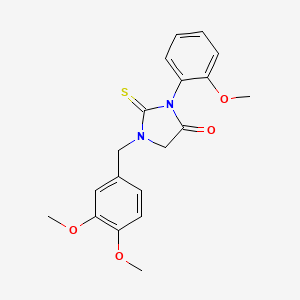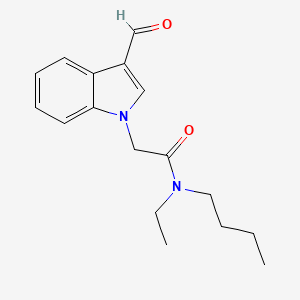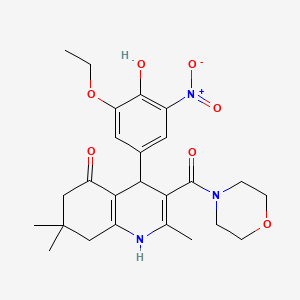
1-(3,4-Dimethoxybenzyl)-3-(2-methoxyphenyl)-2-thioxoimidazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethoxybenzyl)-3-(2-methoxyphenyl)-2-thioxoimidazolidin-4-one is a complex organic compound known for its unique chemical structure and properties
Métodos De Preparación
The synthesis of 1-(3,4-Dimethoxybenzyl)-3-(2-methoxyphenyl)-2-thioxoimidazolidin-4-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzyl and phenyl intermediates, followed by the formation of the thioxoimidazolidinone ring. Common reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature and pressure settings.
Análisis De Reacciones Químicas
1-(3,4-Dimethoxybenzyl)-3-(2-methoxyphenyl)-2-thioxoimidazolidin-4-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced thioxoimidazolidinone derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where reagents like sodium methoxide can replace the methoxy groups with other nucleophiles.
Hydrolysis: Acidic or basic hydrolysis can lead to the breakdown of the thioxoimidazolidinone ring, forming simpler organic compounds.
Aplicaciones Científicas De Investigación
1-(3,4-Dimethoxybenzyl)-3-(2-methoxyphenyl)-2-thioxoimidazolidin-4-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Dimethoxybenzyl)-3-(2-methoxyphenyl)-2-thioxoimidazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to the modulation of their activity. The pathways involved may include inhibition or activation of specific enzymes, altering cellular signaling pathways, and affecting gene expression.
Comparación Con Compuestos Similares
1-(3,4-Dimethoxybenzyl)-3-(2-methoxyphenyl)-2-thioxoimidazolidin-4-one can be compared with similar compounds such as:
1-(3,4-Dimethoxybenzyl)-3-phenyl-2-thioxoimidazolidin-4-one: Similar structure but lacks the methoxy group on the phenyl ring, leading to different reactivity and properties.
1-Benzyl-3-(2-methoxyphenyl)-2-thioxoimidazolidin-4-one: Lacks the methoxy groups on the benzyl ring, affecting its chemical behavior and applications.
1-(3,4-Dimethoxybenzyl)-3-(2-methoxyphenyl)-2-oxoimidazolidin-4-one: Contains an oxo group instead of a thioxo group, resulting in different chemical and biological properties.
Propiedades
Fórmula molecular |
C19H20N2O4S |
|---|---|
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
1-[(3,4-dimethoxyphenyl)methyl]-3-(2-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C19H20N2O4S/c1-23-15-7-5-4-6-14(15)21-18(22)12-20(19(21)26)11-13-8-9-16(24-2)17(10-13)25-3/h4-10H,11-12H2,1-3H3 |
Clave InChI |
RXDTXQOLWVFBFO-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CN2CC(=O)N(C2=S)C3=CC=CC=C3OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11-(4-fluorophenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11212852.png)
![Ethyl 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate](/img/structure/B11212856.png)

![7'-Ethoxy-2'-(4-ethoxyphenyl)-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B11212873.png)
![N-(2-fluorophenyl)-2-{[7-(3-methylphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B11212878.png)
![6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]hexanamide](/img/structure/B11212884.png)


![3-(2,4-dimethylphenyl)-2-[(E)-2-phenylethenyl]quinazolin-4(3H)-one](/img/structure/B11212916.png)
![3-hydroxy-3-(4-methoxyphenyl)-1-(3-methylphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11212923.png)
![2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide](/img/structure/B11212929.png)

![N-(4-acetylphenyl)-2-(3-cyclopropyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B11212941.png)
![9-Chloro-5-(3-chlorophenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11212948.png)
